molecular formula C12H9N3S B090063 3-Imino-3H-phenothiazin-7-amine CAS No. 135-59-1

3-Imino-3H-phenothiazin-7-amine

Cat. No. B090063
CAS RN: 135-59-1
M. Wt: 227.29 g/mol
InChI Key: SHHZUHVSERGLNW-UHFFFAOYSA-N
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Description

3-Imino-3H-phenothiazin-7-amine is a chemical compound with the molecular formula C12H9N3S . It has an average mass of 227.285 Da and a monoisotopic mass of 227.051712 Da .


Molecular Structure Analysis

The molecular structure of 3-Imino-3H-phenothiazin-7-amine consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

3-Imino-3H-phenothiazin-7-amine has an average mass of 227.285 Da and a monoisotopic mass of 227.051712 Da . More detailed physical and chemical properties may be found in specialized chemical databases .

Scientific Research Applications

  • Electrochemical Behavior and Electropolymerization : A study investigated the electrochemical behavior of N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine (PhTz), highlighting its potential for use in electrochemical (bio)sensors. The study found that PhTz undergoes quasi-reversible electron transfer and can be polymerized into a film, useful in applications like acid-base and redox titration, and for differentiating between native and damaged DNA adsorbed onto its layer (Kuzin et al., 2020).

  • Synthesis of Novel Derivatives : Research on the synthesis of new derivatives of related compounds, such as 2-(4-chlorophenyl)-8-(methylthio)-6-imino-4-phenyl-2,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile, suggests potential applications in pharmaceutical and chemical industries. These compounds feature replaceable groups that react with various nucleophiles to yield different derivatives (Shivraj et al., 2020).

  • Pharmacological Applications : The study of phenothiazine derivatives for their antitumor and antiproliferative activities is significant. For instance, certain phenothiazine structures have shown efficacy in reversing multidrug resistance in cancer cells, suggesting their potential in developing new cancer therapies (Ford et al., 1989).

  • Photocatalytic Organic Materials : Research into photocatalytic organic materials containing phenothiazine units indicates their use in oxidative coupling reactions. This is particularly relevant in the context of visible light-mediated processes, with applications in catalysis and material science (Jimenez-Almarza et al., 2022).

  • Dye-Sensitized Solar Cells : Phenothiazine-based dyes have been studied for their application in dye-sensitized solar cells (DSSCs). Their unique structural features, such as the electron-rich nitrogen and sulfur atoms, make them effective for light harvesting and electron injection, thus contributing to the efficiency of DSSCs (Huang et al., 2016).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Imino-3H-phenothiazin-7-amine . Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

7-iminophenothiazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHZUHVSERGLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC3=CC(=N)C=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275689, DTXSID40928850
Record name 3H-Phenothiazin-7-amine, 3-imino-
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Record name 3-Imino-3H-phenothiazin-7-amine
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Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Thionin acetate
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Product Name

3-Imino-3H-phenothiazin-7-amine

CAS RN

135-59-1, 494-61-1
Record name 3-Imino-3H-phenothiazin-7-amine
Source CAS Common Chemistry
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Record name 3-Imino-3H-phenothiazin-7-amine
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Record name 3H-Phenothiazin-7-amine, 3-imino-
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Record name 3-Imino-3H-phenothiazin-7-amine
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Record name 3-imino-3H-phenothiazin-7-amine
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Record name 3-IMINO-3H-PHENOTHIAZIN-7-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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